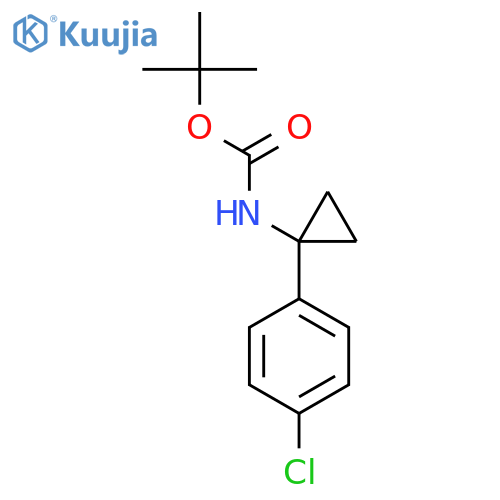

Cas no 1095661-33-8 (Tert-butyl (1-(4-chlorophenyl)cyclopropyl)carbamate)

1095661-33-8 structure

商品名:Tert-butyl (1-(4-chlorophenyl)cyclopropyl)carbamate

CAS番号:1095661-33-8

MF:C14H18ClNO2

メガワット:267.751223087311

CID:2887147

Tert-butyl (1-(4-chlorophenyl)cyclopropyl)carbamate 化学的及び物理的性質

名前と識別子

-

- tert-butyl (1-(4-chlorophenyl)cyclopropyl)carbamate

- tert-butyl N-[1-(4-chlorophenyl)cyclopropyl]carbamate

- Tert-butyl (1-(4-chlorophenyl)cyclopropyl)carbamate

-

- インチ: 1S/C14H18ClNO2/c1-13(2,3)18-12(17)16-14(8-9-14)10-4-6-11(15)7-5-10/h4-7H,8-9H2,1-3H3,(H,16,17)

- InChIKey: GNGWBBFLUXWTNQ-UHFFFAOYSA-N

- ほほえんだ: ClC1C=CC(=CC=1)C1(CC1)NC(=O)OC(C)(C)C

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 18

- 回転可能化学結合数: 4

- 複雑さ: 312

- トポロジー分子極性表面積: 38.3

- 疎水性パラメータ計算基準値(XlogP): 3.4

Tert-butyl (1-(4-chlorophenyl)cyclopropyl)carbamate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1959315-5g |

tert-Butyl (1-(4-chlorophenyl)cyclopropyl)carbamate |

1095661-33-8 | 98% | 5g |

¥24312.00 | 2024-08-09 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1959315-10g |

tert-Butyl (1-(4-chlorophenyl)cyclopropyl)carbamate |

1095661-33-8 | 98% | 10g |

¥26196.00 | 2024-08-09 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1959315-1g |

tert-Butyl (1-(4-chlorophenyl)cyclopropyl)carbamate |

1095661-33-8 | 98% | 1g |

¥9273.00 | 2024-08-09 |

Tert-butyl (1-(4-chlorophenyl)cyclopropyl)carbamate 関連文献

-

Amitabh Jha,Ajaya B. Naidu,Ashraf M. Abdelkhalik Org. Biomol. Chem., 2013,11, 7559-7565

-

Pierre-Antoine Nocquet,Raphaël Hensienne,Joanna Wencel-Delord,Eric Wimmer,Damien Hazelard Org. Biomol. Chem., 2015,13, 9176-9180

-

Hong Xu,Ke Ni,Xiaokun Li,Guangzong Fang,Guohong Fan RSC Adv., 2017,7, 51403-51410

1095661-33-8 (Tert-butyl (1-(4-chlorophenyl)cyclopropyl)carbamate) 関連製品

- 866866-15-1(N-(4-ethylphenyl)-2-{5-(4-methylbenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-ylsulfanyl}acetamide)

- 1341453-52-8(N-3-(dimethylamino)propyl-3,5-dimethylcyclohexan-1-amine)

- 2015368-26-8((3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(3-methoxy-1,2-thiazol-5-yl)propanoic acid)

- 1100350-49-9({4-(Methoxy-methyl-amino)-methyl-thiazol-2-yl}-carbamic Acid tert-Butyl Ester)

- 111362-50-6(5-Amino-2-chlorobenzamide)

- 2229174-43-8((3-bromo-2-hydroxyphenyl)methanesulfonamide)

- 2172527-63-6(4-1-(hydroxymethyl)-3,3-dimethylcyclobutyl-1-methylpiperidin-4-ol)

- 40682-56-2(ethyl 2-amino-3-hydroxy-3-phenylpropanoate)

- 1219915-29-3((2E)-3-(2H-1,3-benzodioxol-5-yl)-N-1-(furan-2-yl)propan-2-ylprop-2-enamide)

- 2309474-13-1((4-Cyano-1,1-dioxothian-4-yl)methanesulfonamide)

推奨される供給者

Hubei Tianan Hongtai Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量

Minglong (Xianning) Medicine Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量